molecular formula C5H7BrF2 B6250938 rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis CAS No. 2137582-13-7

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis

Katalognummer B6250938
CAS-Nummer: 2137582-13-7
Molekulargewicht: 185
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis, also known as rac-BDFMCP, is an organobromide compound with a cyclopropane ring structure. It is a colorless liquid with a boiling point of 77°C and a melting point of -76°C. It is a versatile building block for a variety of organic synthesis reactions, including ring-closing metathesis, Grubbs-Hoveyda metathesis, and Wittig-Horner reactions. Rac-BDFMCP has been used in a variety of scientific research applications, including drug development, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Rac-BDFMCP has been used in a variety of scientific research applications. In drug development, it has been used as a building block for the synthesis of a variety of compounds, including anti-cancer compounds, anti-inflammatory compounds, and compounds for the treatment of Alzheimer’s disease. In materials science, it has been used as a precursor for the synthesis of polymers and other materials. In biochemistry, it has been used as a substrate for the synthesis of enzymes.

Wirkmechanismus

The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis is not yet fully understood. However, it is known that it is an effective catalyst for a variety of organic synthesis reactions, including ring-closing metathesis, Grubbs-Hoveyda metathesis, and Wittig-Horner reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis are not yet fully understood. However, it is known that it is an effective catalyst for a variety of organic synthesis reactions, which may have implications for drug development, materials science, and biochemistry.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis in lab experiments include its low cost, high reactivity, and its ability to be used as a building block for a variety of organic synthesis reactions. The main limitation of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The future directions for rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use in drug development, materials science, and biochemistry is needed. Other potential future directions include exploring its use in other organic synthesis reactions and its potential applications in other areas such as catalysis and nanotechnology.

Synthesemethoden

Rac-BDFMCP can be synthesized in two steps. The first step is the synthesis of 2-bromo-2-difluoromethylcyclopropane (BDFMCP) by reacting 2-chloro-2-difluoromethylcyclopropane (CDFMCP) with bromine in a 2:1 ratio. The second step is the synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis from BDFMCP by reacting it with a chiral phosphoramidite in the presence of a base.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis involves the reaction of a cyclopropane compound with a bromomethyl and difluoromethyl group. The synthesis pathway should involve the addition of the bromomethyl and difluoromethyl groups to the cyclopropane ring in a cis configuration.", "Starting Materials": [ "Cyclopropane", "Bromomethane", "Difluoromethane", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of cyclopropane by the reaction of ethyl diazoacetate with zinc-copper couple in methanol", "Step 2: Bromination of cyclopropane with bromomethane in the presence of sodium hydride in diethyl ether", "Step 3: Difluoromethylation of the bromocyclopropane with difluoromethane in the presence of sodium hydride in tetrahydrofuran", "Step 4: Hydrolysis of the difluoromethylcyclopropane with methanol and hydrochloric acid", "Step 5: Neutralization of the hydrolysis mixture with sodium bicarbonate", "Step 6: Extraction of the product with diethyl ether", "Step 7: Drying of the organic layer with magnesium sulfate", "Step 8: Filtration and evaporation of the solvent to obtain the desired product rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis" ] }

CAS-Nummer

2137582-13-7

Produktname

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis

Molekularformel

C5H7BrF2

Molekulargewicht

185

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.